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Compound of Interest

Compound Name:
1-(4-Chloro-benzenesulfonyl)-

piperazine

CAS No.: 16017-53-1

Cat. No.: B099162

Get Quote

Executive Summary & Structural Context
The compound 1-(4-Chloro-benzenesulfonyl)-piperazine (hereafter 1-CBSP) is a critical

sulfonamide intermediate, distinct from its pharmacological cousin 1-(4-chlorophenyl)piperazine

(a serotonin agonist). 1-CBSP functions as a "protected" piperazine scaffold where the sulfonyl

group serves as both a stable linker and an electron-withdrawing modulator.

This guide provides a definitive protocol for confirming the structure of 1-CBSP, focusing on

distinguishing it from bis-sulfonylated byproducts and confirming the regiochemistry of the

aromatic substitution.

Target Molecule Data:

Formula:

Exact Mass: 260.0386 Da
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Key Structural Features: Sulfonamide linkage, Para-substituted chlorobenzene, Piperazine

chair conformation (free secondary amine).

Synthetic Context & Process Logic
Understanding the synthesis is the first step in elucidation. The primary impurity risk is 1,4-

bis(4-chlorobenzenesulfonyl)piperazine, formed if the sulfonyl chloride is present in excess.

Controlled Synthesis Protocol
To ensure a mono-substituted product (the target), the reaction kinetics must favor the attack of

the sulfonyl chloride by a large excess of piperazine.

Optimized Protocol:

Charge: Dissolve anhydrous Piperazine (4.0 equiv) in Dichloromethane (DCM).

Addition: Add 4-Chlorobenzenesulfonyl chloride (1.0 equiv) dropwise at 0°C.

Why: Low temperature and slow addition prevent local high concentrations of the

electrophile, minimizing bis-substitution.

Quench & Wash: Wash organic phase with water.[1]

Self-Validating Step: Excess piperazine is highly water-soluble. If the wash is thorough, the

organic layer retains only the mono-sulfonamide and potential bis-impurity.

Isolation: Evaporate DCM to yield the free base.

Process Flow Diagram (Graphviz)

Reactants:
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Piperazine (4 eq)

Controlled Addition
(0°C, DCM)

 Slow Add Aqueous Wash
(Removes Excess Piperazine)

 2 hrs Organic Phase
(Target + Bis-impurity)

 Separation Target Isolation
1-CBSP

 Evaporation

Click to download full resolution via product page

Caption: Stoichiometrically controlled synthesis workflow to favor mono-sulfonylation.
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Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for validating the para-substitution pattern and the asymmetry of the

piperazine ring.

Expected

H NMR Data (CDCl

, 400 MHz)

Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

Ar-H (Ortho to

SO

)

7.68 - 7.72
Doublet (

Hz)
2H

Deshielded by

electron-

withdrawing

sulfonyl group.

Ar-H (Ortho to

Cl)
7.48 - 7.52

Doublet (

Hz)
2H

Shielded relative

to sulfonyl-ortho

protons;

characteristic

AA'BB' system.

Pip-CH

(N-SO

)

2.95 - 3.05 Triplet/Broad 4H

Deshielded by

sulfonamide

nitrogen.

Pip-CH

(N-H)
2.80 - 2.90 Triplet/Broad 4H

Upfield due to

secondary amine

environment.

NH 1.8 - 2.5 Broad Singlet 1H

Exchangeable;

shift varies with

concentration/wa

ter content.
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Critical Validation Point: The aromatic region must show a clean "roofing" effect or distinct

doublets typical of para-substitution. If you observe a singlet or complex multiplet, suspect the

meta isomer or degradation.

2D NMR Connectivity (HMBC)
To definitively prove the sulfonamide linkage (vs. an N-aryl linkage), Heteronuclear Multiple

Bond Correlation (HMBC) is required.

Logic Check

SO2 Group

C-Quaternary (Ar-1)

 Attached

H-Ortho (Ar-2,6)

 3-bond coupling

N-Sulfonamide

 Attached

H-Piperazine (alpha)

 Connectivity

H-Pip correlates to C-Quat?
NO (Too far). 

Confirms SO2 spacer.

Click to download full resolution via product page

Caption: HMBC connectivity logic. The lack of correlation between Piperazine protons and

Aromatic carbons confirms the sulfonyl spacer.

Mass Spectrometry (MS)
MS provides two critical data points: the molecular weight and the chlorine isotopic signature.

Ionization Mode: ESI (+) or EI.

Molecular Ion (
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): 260.0 (Base peak for

).

Isotope Pattern: The presence of one chlorine atom dictates a specific intensity ratio for the

and

peaks.

(260): 100% relative intensity.[2]

(262): ~32% relative intensity (Natural abundance of

).

Fragmentation:

196: Loss of

(64 Da).[3][4] This is a hallmark rearrangement of sulfonamides [1].

111: Chlorobenzene cation

.

Quality Control & Impurity Profiling
In a drug development context, purity is paramount. The primary impurity is the Bis-

Sulfonamide.

Differentiation Table:
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Feature Target (Mono-Substituted) Impurity (Bis-Substituted)

Solubility
Soluble in dilute aqueous acid

(due to free NH).

Insoluble in aqueous acid (no

basic nitrogen).

TLC (SiO

)

Lower R

(Polar NH group).

Higher R

(Non-polar, greasy).

H NMR Integration
Aromatic (4H) : Aliphatic (8H) =

1:2

Aromatic (8H) : Aliphatic (8H) =

1:1

Self-Validating Purity Check: Dissolve 10 mg of the product in 1 mL of 1M HCl.

Clear Solution: High purity Mono-substituted product.

Turbid/Precipitate: Contains Bis-substituted impurity (insoluble).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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